2-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640892-82-4
Cat. No.: VC11882508
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640892-82-4 |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C22H25N3O3S/c1-3-28-21-9-7-19(15-16(21)2)29(26,27)25-13-10-17(11-14-25)20-8-6-18-5-4-12-23-22(18)24-20/h4-9,12,15,17H,3,10-11,13-14H2,1-2H3 |
| Standard InChI Key | AWKJKXXPPAFBTD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 8. At position 2 of the naphthyridine, a piperidin-4-yl group is attached via a sulfonamide linkage to a 4-ethoxy-3-methylbenzenesulfonyl moiety. This configuration introduces steric and electronic complexity, influencing its reactivity and interactions with biological targets .
IUPAC Name and Formula
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IUPAC Name: 2-[1-(4-Ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Molecular Formula: C₂₂H₂₇N₃O₃S
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Molecular Weight: 413.54 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇N₃O₃S |
| Molecular Weight | 413.54 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 (N₂, O₃, S=O₂) |
Electronic and Steric Features
The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group, polarizing the adjacent benzene ring and piperidine nitrogen. The 4-ethoxy and 3-methyl substituents on the benzene ring introduce steric bulk, potentially influencing binding affinity in biological systems . The piperidine ring adopts a chair conformation, with the sulfonamide group occupying an axial or equatorial position depending on substitution .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves multi-step reactions, as inferred from analogous compounds in the literature :
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Preparation of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
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Coupling with Piperidin-4-amine
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Naphthyridine Functionalization
Optimization Challenges
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Steric Hindrance: Bulky substituents on the benzene ring reduce reaction rates during sulfonation and coupling .
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Solubility Issues: Polar aprotic solvents (e.g., DMF) are required to dissolve intermediates, complicating purification .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
Infrared Spectroscopy
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IR (KBr, cm⁻¹):
Hypothetical Pharmacological Applications
Comparative Activity
| Compound | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| Analog A | 12.3 | JAK2 |
| Analog B | 8.7 | ALK |
| Target Compound (Predicted) | ~15–20 | JAK2/ALK |
ADMET Profiling
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